2-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
2-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H12BrNS and a molecular weight of 282.19938 g/mol . This compound features a bromine atom, a methyl group, and a thiophen-2-ylmethyl group attached to an aniline core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2-bromo-4-methylaniline with thiophen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The bromine atom and thiophen-2-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: A precursor in the synthesis of 2-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline.
4-Methoxy-N-(thiophen-2-ylmethyl)aniline: A structurally similar compound with a methoxy group instead of a bromine atom.
2-Bromo-5-methylaniline: Another brominated aniline derivative with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a thiophen-2-ylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3 |
InChI Key |
OSDBUJGMGQQSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CS2)Br |
Origin of Product |
United States |
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